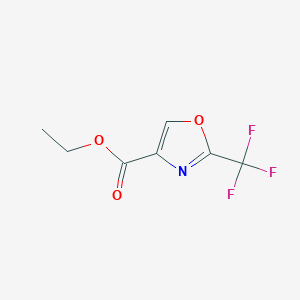

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTXOCFHAKNLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis from α-Azidochalcones and Trifluoroacetic Acid

A novel and efficient method for synthesizing highly substituted 2-(trifluoromethyl)oxazoles, including Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate, involves the reaction of α-azidochalcones with trifluoroacetic acid under microwave irradiation without any catalyst.

- A mixture of α-azidochalcone and trifluoroacetic acid is sealed in a quartz vial.

- Microwave irradiation is applied at 100–200 °C, 120 W power, and 5 bar pressure for approximately 5 minutes.

- After cooling, the reaction mixture is treated with ice-cold water, and the precipitate is filtered, dried, and recrystallized from ethanol.

- The process yields the target oxazole in high purity and yield (e.g., 60% isolated yield reported for a representative scale-up).

Reaction Scheme Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | α-Azidochalcone + trifluoroacetic acid | Microwave irradiation (100 °C, 5 min) |

| 2 | Cooling and aqueous work-up | Precipitation of this compound |

| 3 | Recrystallization from ethanol | Purification and isolation of product |

- Catalyst-free, environmentally friendly.

- Short reaction time with high efficiency.

- Scalable to gram quantities.

| Compound | Yield (%) | Reaction Temp (°C) | Microwave Power (W) | Pressure (bar) |

|---|---|---|---|---|

| Oxazole 8a (this compound) | 60 | 100 | 120 | 5 |

This method was reported with comprehensive characterization data including NMR and mass spectra, confirming the structure and purity of the product.

Synthesis via α-Amido-1,3-Diketone Intermediates and Cyclization

Another approach involves the synthesis of α-amido-1,3-diketones bearing trifluoromethyl groups, which upon cyclization yield the corresponding 2-(trifluoromethyl)oxazoles.

- Preparation of α-amido-1,3-diketones from α-azidochalcones and carboxylic acids.

- Conversion of these diketones to oxazoles via treatment with triphenylphosphine and iodine in dichloromethane in the presence of triethylamine.

- Purification by column chromatography yields the desired oxazole.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | α-Azidochalcone + Carboxylic acid, microwave heating | Formation of α-amido-1,3-diketone |

| 2 | Triphenylphosphine + iodine + triethylamine in DCM | Cyclization to 2-(trifluoromethyl)oxazole |

| 3 | Column chromatography | Purified oxazole product |

- High yields of intermediates and final products.

- Mild reaction conditions.

- Versatile for various substituted derivatives.

| Compound | Yield (%) |

|---|---|

| α-Amido-1,3-diketones | Up to 88% |

| Oxazole derivatives | Not explicitly stated but generally high |

This method allows for the synthesis of highly substituted oxazoles with trifluoromethyl groups and is valuable for constructing diverse heterocyclic systems.

Related Preparative Routes (Contextual)

While direct preparation methods for this compound are limited, related synthetic approaches for trifluoromethyl-substituted heterocycles provide insight:

- A patented process for trifluoromethyl-substituted isoxazole derivatives involves reacting ethylacetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester, followed by conversion to the heterocyclic ester and subsequent functionalization.

- Although this patent focuses on isoxazole rather than oxazole, the methodology of forming trifluoromethyl-substituted heterocyclic esters through acetoacetate derivatives and cyclization is relevant for synthetic design.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted α-azidochalcone | α-Azidochalcone + trifluoroacetic acid | Microwave, 100–200 °C, 5 min | ~60 | Catalyst-free, fast, scalable | Requires microwave setup |

| α-Amido-1,3-diketone cyclization | α-Azidochalcone + carboxylic acid; PPh3 + I2 + Et3N | Room temp to mild heating | Up to 88 | High yield, mild conditions, versatile | Multi-step, chromatographic purification |

| Acetoacetate-based cyclization (patent) | Ethylacetoacetate + triethylorthoformate + acetic anhydride | 75–150 °C, multi-step | Not specified | Established chemistry for trifluoromethyl heterocycles | Focus on isoxazole, not oxazole |

Research Findings and Analytical Data

- The microwave-assisted method yields this compound with high purity, confirmed by ^1H and ^13C NMR, two-dimensional NMR, and ESI mass spectrometry.

- The cyclization approach via α-amido-1,3-diketones provides a reliable route to highly substituted oxazoles with trifluoromethyl groups, demonstrating the synthetic utility of α-azidochalcones as precursors.

- Both methods tolerate various substituents and provide access to structurally diverse fluorinated oxazoles under relatively mild and operationally simple conditions.

Chemical Reactions Analysis

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group in this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which contains a trifluoromethyl group that influences its chemical behavior. It is an oxazole derivative that has gained attention for its potential applications in drug development and materials science. The trifluoromethyl group is known for its strong electron-withdrawing properties, which enhance the reactivity and stability of the compound, allowing it to serve as an important intermediate in organic synthesis and medicinal chemistry. The molecular formula of this compound is C₇H₆F₃N₁O₃, with a molecular weight of approximately 215.12 g/mol.

Scientific Research Applications

This compound has diverse applications across several fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules. The compound can undergo various chemical reactions facilitated by specific reagents and conditions that promote desired transformations. Its role as an electrophile in chemical reactions is significant because the trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.

- Medicinal Chemistry: It is used in synthesizing pharmaceuticals. Trifluoromethyl groups are often employed in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates.

- Drug Development: Due to its unique structural features, including the trifluoromethyl group and the oxazole ring, 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a candidate for drug development and other applications because these characteristics suggest potential interactions with biological systems.

- Materials Science: this compound has uses in this field, though specific applications are not detailed in the provided context.

Case Studies and Research Findings

- Readthrough-Inducing Activity: Oxazole derivatives have been explored for their potential as therapeutic agents. In one study, a novel triaryl derivative, KY-516, exhibited potent readthrough-inducing activity and potential as a therapeutic agent for Hurler syndrome .

- N-trifluoromethyl azoles in drug design: N-trifluoromethyl azoles have excellent aqueous stability. Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability. Furthermore, N-trifluoromethyl azoles can serve as bioisosteres of N- iso-propyl and N- tert-butyl azoles. Consequently, they are valuable substructures to be considered in medicinal chemistry .

- Trifluoromethyl Group-Containing Drugs: The trifluoromethyl (TFM, -CF3) group has a substantially higher electronegativity. Because of its strong electron-withdrawing nature, broad hydrophobic domain, poor polarizability, and very inert carbon–fluorine linkages, this group must be introduced to therapeutic candidates .

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is primarily influenced by the trifluoromethyl group and the oxazole ring. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The oxazole ring provides a rigid and planar structure that can facilitate binding to specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects in Oxazole Derivatives

Ethyl 2-(3-Hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A)

- Structure : Replaces -CF₃ with a 3-hydroxyphenyl group.

- Synthesis : Prepared via Suzuki coupling of ethyl 2-bromo-oxazole-4-carboxylate with (3-hydroxyphenyl)boronic acid .

- Application : Intermediate in HSD17B13 inhibitors for metabolic diseases. The hydroxyl group enhances hydrogen-bonding capacity, improving target binding compared to -CF₃ .

Ethyl 2-(3-Bromophenyl)-1,3-oxazole-4-carboxylate

- Structure : Substituted with a bromophenyl group (CAS: 885273-06-3).

- Safety : Higher hazards due to bromine (GHS H302, H315) compared to the trifluoromethyl analogue .

Ethyl 2-(4-Bromophenyl)-1,3-oxazole-4-carboxylate

- Structure : 4-Bromophenyl substitution (CAS: 391248-23-0).

- Purity : 95% (vs. ≥99% for trifluoromethyl variant), limiting use in sensitive applications .

Heterocycle Core Modifications

Ethyl 2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (PTCT)

- Structure : Triazole core replaces oxazole, with -CF₃ at the 5-position.

- Application : Fluorescent chemosensor for Hg²⁺ ions. The triazole’s nitrogen-rich structure enhances metal coordination vs. oxazoles .

Ethyl 2-(Ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Structure: Thiazole core (sulfur atom at position 1) with -CF₃ and ethylamino groups.

- Properties : Thiazole’s sulfur atom increases π-electron density, altering redox behavior. Used in antifungal agents .

Substituent Position and Electronic Effects

- Ethyl 5-(4'-Bromophenyl)-1,3-oxazole-4-carboxylate (CAS: 127919-32-8): Bromine at the 5-position reduces steric hindrance compared to 2-substituted analogues, favoring nucleophilic substitutions .

- Ethyl 2-Bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS: 1227934-69-1): Bromine at the 2-position adjacent to -CF₃ creates a sterically crowded environment, limiting reactivity .

Biological Activity

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate (Et-TFO) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Et-TFO, including its mechanism of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆F₃NO₃ and a molar mass of approximately 209.12 g/mol. The compound features an oxazole ring that incorporates nitrogen and oxygen atoms, along with a trifluoromethyl group that significantly influences its chemical reactivity and biological properties.

The mechanism of action of Et-TFO is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing for better penetration through biological membranes. This structural feature may facilitate interactions with target proteins, leading to modulation of their activity .

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate pharmacokinetic properties. For instance, similar compounds have shown promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Preliminary data suggests that Et-TFO may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Interaction Studies

Interaction studies involving Et-TFO focus on its binding affinity with various biological targets. Early research indicates that compounds with similar structures can interact with specific enzymes or receptors, potentially leading to therapeutic effects. For example, studies on oxazole derivatives have demonstrated their ability to inhibit specific cancer-related pathways, suggesting that Et-TFO may also exhibit such activities .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of Et-TFO:

| Compound | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | 0.48 | Apoptosis induction via caspase activation |

| Compound B | Antiproliferative | 1.54 | Cell cycle arrest at G1 phase |

| Compound C | Enzyme inhibition | 0.75 | Competitive inhibition of receptor binding |

These studies suggest that modifications in the structure of oxazole derivatives can lead to significant variations in biological activity, emphasizing the need for further exploration of Et-TFO's unique properties .

Potential Applications

Due to its unique chemical structure and promising biological activity, Et-TFO could serve as a lead compound in drug development for various therapeutic areas, particularly oncology. Its ability to enhance bioavailability through improved lipophilicity makes it an attractive candidate for further research in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using ethyl 2-bromo-1,3-oxazole-4-carboxylate and a trifluoromethyl-containing boronic acid derivative under microwave irradiation (60–80°C, 2–4 hours) improves efficiency . Alternative routes include cyclocondensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate with hydroxylamine derivatives, requiring precise pH control (pH 6–7) and inert atmospheres to minimize side reactions . Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) identify trifluoromethyl (-CF₃) signals at δ ~120–125 ppm (¹³C) and oxazole ring protons at δ 7.2–8.5 ppm (¹H) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with m/z calculated for C₈H₇F₃NO₃: 234.0325 .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm regiochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) models .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with IC₅₀ values calculated via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition) using fluorogenic substrates (λₑₓ = 340 nm, λₑₘ = 460 nm) and 10 µM compound concentration .

- Cytotoxicity : MTT assay on HeLa cells (72-hour exposure), with EC₅₀ determined via GraphPad Prism dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from divergent catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) or purification methods. To validate:

- HPLC-PDA Analysis : Use a C18 column (acetonitrile/water gradient) to quantify impurities and confirm purity thresholds (>98%) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediate bottlenecks (e.g., imine formation vs. cyclization) .

Q. What strategies enhance the compound’s stability in pharmacological studies?

- Methodological Answer :

- pH Optimization : Buffered solutions (pH 7.4 PBS) reduce ester hydrolysis. Stability assessed via LC-MS over 24 hours at 37°C .

- Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to delay metabolic cleavage .

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) improves shelf-life (>12 months at -20°C) .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in related analogs?

- Methodological Answer :

- Comparative SAR : Replace -CF₃ with -CH₃ or -Cl in analogs to assess potency shifts. For example, -CF₃ enhances lipophilicity (logP +0.5) and metabolic stability in microsomal assays (t₁/₂ > 120 min vs. 40 min for -CH₃) .

- Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates electrostatic potential maps, showing -CF₃’s electron-withdrawing effects stabilize oxazole ring π-systems .

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN command with BASF parameter refinement to deconvolute overlapping diffraction patterns .

- Disorder Modeling : For flexible ethyl ester groups, apply PART instructions and isotropic displacement parameters (Uᵢₛₒ) to refine occupancy .

- High-Resolution Data : Synchrotron radiation (λ = 0.689 Å) at 100 K improves data completeness (>99%) and reduces R-factor to <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.